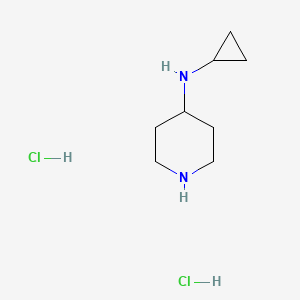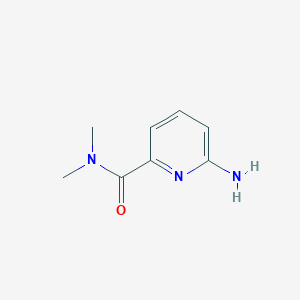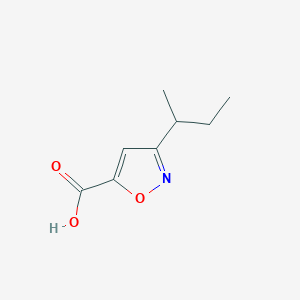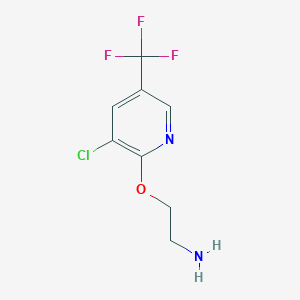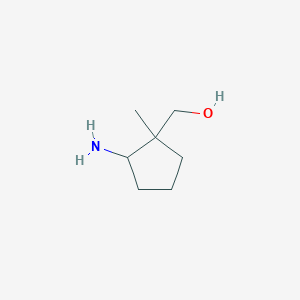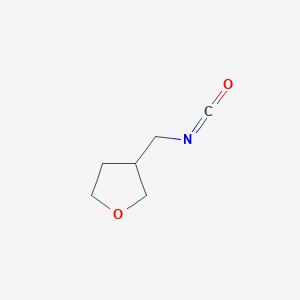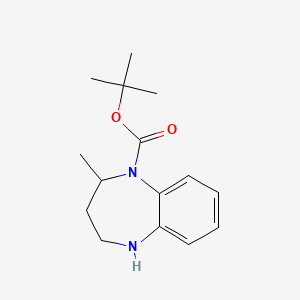
tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate
Descripción general
Descripción
Tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (TBTC) is a compound belonging to the class of benzodiazepines. TBTC is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Radioligand Development
He et al. (1994) synthesized a radioligand for the diazepam-insensitive benzodiazepine receptor, which has applications in SPECT imaging. This radioligand, developed from tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate, could be useful in studying benzodiazepine receptors in various research contexts.
Muscarinic Receptor Antagonists
Bradshaw et al. (2008) developed compounds from tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate that act as potentially selective muscarinic (M3) receptor antagonists (Bradshaw et al., 2008). This has implications for the study and potential treatment of conditions involving the muscarinic receptors.
Ligand Synthesis for Benzodiazepine Receptors
Gu et al. (1992) synthesized a high-affinity ligand for the diazepam-insensitive subtype of the benzodiazepine receptor, starting from tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (Gu et al., 1992). Such ligands are crucial for understanding the benzodiazepine receptor's function in various physiological processes.
Dipeptide Mimetic Synthesis
Lauffer and Mullican (2002) developed a synthesis method for a dipeptide mimetic using tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (Lauffer & Mullican, 2002). This research contributes to the field of peptide mimetics, which has broad applications in therapeutic development.
GABA Receptor Radioligands
Li et al. (2008) explored tert-butyl derivatives as potential new ligands for the GABA receptor ionophore, with potential applications in PET imaging (Li et al., 2008). Such studies are valuable in neuroimaging and understanding neurotransmitter systems.
Cognitive Enhancement Studies
Chambers et al. (2004) identified a compound derived from tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate as a functionally selective inverse agonist at the GABA(A) alpha5 receptors. This compound showed properties of enhancing cognition in animal models (Chambers et al., 2004).
Antimicrobial Activity Studies
Pant (2020) synthesized derivatives of tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate and screened them for antimicrobial activity (Pant, 2020). This research contributes to the search for new antimicrobial agents.
Propiedades
IUPAC Name |
tert-butyl 4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-10-16-12-7-5-6-8-13(12)17(11)14(18)19-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXRUMKTDGIDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=CC=CC=C2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



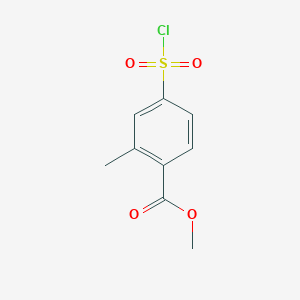

![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)
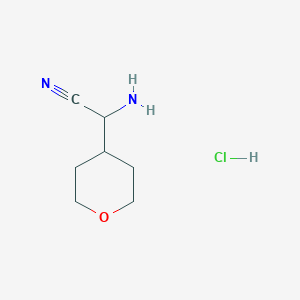
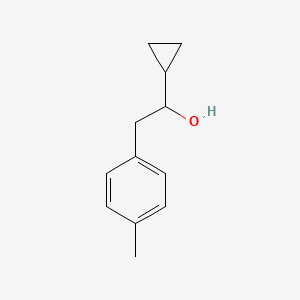
![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)
![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)
